3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole
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Overview
Description
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole is an organic compound with the molecular formula C10H14N4. It is also known by its systematic name, 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a single bond, with four methyl groups attached to the pyrazole rings. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .
Preparation Methods
The synthesis of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole typically involves the reaction of pyridine and methyl propiolate, followed by an amination reaction to yield the target compound . The general synthetic route can be summarized as follows:
Reaction of Pyridine and Methyl Propiolate: This step involves the formation of an intermediate compound through the reaction of pyridine with methyl propiolate.
Amination Reaction: The intermediate compound is then subjected to an amination reaction, resulting in the formation of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole.
Chemical Reactions Analysis
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties. These complexes can absorb solar radiation efficiently due to the presence of electron-donor groups, making them useful in various applications .
Comparison with Similar Compounds
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole can be compared with other similar compounds, such as:
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: This compound has a similar structure but differs in the position of the methyl groups.
1,1-Diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole (DATNBP-2): This compound is an energetic molecule with high thermal stability and density.
4,4’-Bi-1H-pyrazole, 3,3’,5,5’-tetramethyl-: Another similar compound with slight variations in the structure and properties.
The uniqueness of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole lies in its specific arrangement of methyl groups and its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3,4,5-trimethyl-1-(5-methyl-1H-pyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C10H14N4/c1-6-5-10(12-11-6)14-9(4)7(2)8(3)13-14/h5H,1-4H3,(H,11,12) |
InChI Key |
QZPQMNYNKHACCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)N2C(=C(C(=N2)C)C)C |
Origin of Product |
United States |
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